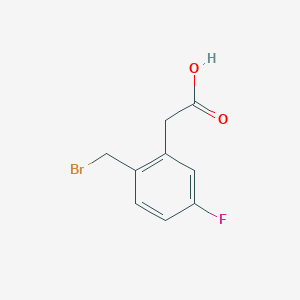

2-(Bromomethyl)-5-fluorophenylacetic acid

Description

Significance of Functionalized Phenylacetic Acid Scaffolds in Synthetic Chemistry

Functionalized phenylacetic acid scaffolds are prevalent motifs in a wide array of chemical disciplines. Their structure, combining an aromatic ring with a carboxylic acid moiety via a methylene (B1212753) bridge, provides a versatile platform for constructing more complex molecules. In medicinal chemistry, phenylacetic acids are found in numerous drug scaffolds. The strategic functionalization of this core structure allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.

The development of methods for the late-stage functionalization of these scaffolds, such as C-H borylation, highlights their importance and offers new opportunities to study the biological activities of their derivatives. Furthermore, the phenylacetic acid framework can be found in natural products and can be produced through the biotransformation of amino acids by microorganisms, underscoring its relevance in both synthetic and biological realms. The ability to use these scaffolds as hubs for creating multifunctional molecules makes them essential tools in materials science and drug discovery.

Strategic Importance of Bromine and Fluorine Substituents in Organic Synthesis and Medicinal Chemistry Building Blocks

The incorporation of halogen atoms, particularly fluorine and bromine, into organic molecules is a widely used strategy in drug design and synthesis. These elements are not mere placeholders but are chosen for the specific and often profound effects they exert on a molecule's properties.

Fluorine is highly sought after in medicinal chemistry for its ability to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by enzymes like cytochrome P450. chegg.com This can increase a drug's bioavailability and duration of action. chegg.com Additionally, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and influence the molecule's conformation and binding affinity to its biological target. chemicalbook.com The strategic placement of fluorine can lead to improved membrane permeability and more favorable interactions with protein receptors. chegg.comchemicalbook.com

Bromine, while also a halogen, offers different strategic advantages. The bromomethyl group (-CH₂Br) present in the target molecule is a particularly reactive functional group. Benzylic bromides are highly effective alkylating agents and are frequently used as intermediates in organic synthesis. libretexts.org They readily participate in nucleophilic substitution reactions, allowing for the covalent attachment of the molecular scaffold to other chemical entities. libretexts.orgmasterorganicchemistry.com In drug discovery, aryl halides (where a halogen is directly attached to the aromatic ring) are critical precursors for cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental for constructing carbon-carbon bonds. inventivapharma.com While aryl chlorides are cheaper, aryl bromides are often more reactive, providing a reliable balance between cost and efficiency in complex syntheses.

Key Roles of Fluorine and Bromine in Drug Discovery

| Halogen | Strategic Role | Physicochemical Impact |

|---|---|---|

| Fluorine | Block metabolic "soft spots" | Increases metabolic stability chegg.comambeed.com |

| Modulate pKa and conformation | Alters electronic properties and binding affinity chemicalbook.com | |

| Enhance binding interactions | Can improve potency and membrane permeation chegg.com | |

| Bromine | Act as a leaving group (in benzylic/alkyl bromides) | Enables nucleophilic substitution reactions libretexts.org |

| Serve as a handle for cross-coupling (in aryl bromides) | Facilitates C-C bond formation inventivapharma.com |

Overview of Research Trajectories for Aryl Halide and Benzylic Halide Compounds

Research involving aryl and benzylic halides is a dynamic and continuously evolving field of organic chemistry. These compounds are fundamental building blocks, and innovations in their reactivity and application drive progress in many areas, from pharmaceuticals to materials science.

A dominant research trajectory is the development of novel transition-metal-catalyzed cross-coupling reactions. While foundational methods like the Suzuki and Heck reactions are well-established, current research focuses on using less reactive and more economical coupling partners, such as aryl chlorides, and developing catalysts that operate under milder conditions. youtube.com The direct C-H arylation of organic molecules using aryl halides is another major area of investigation, as it offers a more atom-economical approach to synthesis by avoiding the pre-functionalization of one of the coupling partners. youtube.com

For benzylic halides, research continues to explore their utility in a wide range of transformations. Beyond classical nucleophilic substitutions, methods are being developed for their use in reductive dehalogenation and Friedel-Crafts-type benzylation reactions under greener, metal-free conditions. masterorganicchemistry.com The reactivity of benzylic halides makes them key intermediates. For example, 4-(Bromomethyl)phenylacetic acid, an isomer of the title compound, has been used as a precursor in the synthesis of serine protease inhibitors and novel receptors. sigmaaldrich.com The development of tandem reactions, where a benzyl (B1604629) halide is transformed through multiple sequential steps in a single pot, represents an effort to improve synthetic efficiency. nih.gov These research efforts collectively aim to expand the synthetic toolbox, enabling the construction of complex molecules with greater precision and efficiency.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrFO2 |

|---|---|

Molecular Weight |

247.06 g/mol |

IUPAC Name |

2-[2-(bromomethyl)-5-fluorophenyl]acetic acid |

InChI |

InChI=1S/C9H8BrFO2/c10-5-6-1-2-8(11)3-7(6)4-9(12)13/h1-3H,4-5H2,(H,12,13) |

InChI Key |

WVTVUNMBJZVJDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(=O)O)CBr |

Origin of Product |

United States |

Structural Context and Regiochemical Considerations for 2 Bromomethyl 5 Fluorophenylacetic Acid

Defining the Phenylacetic Acid Backbone and Substitution Pattern

2-(Bromomethyl)-5-fluorophenylacetic acid is a derivative of phenylacetic acid, an organic compound featuring a phenyl group attached to an acetic acid moiety. wikipedia.org The core structure consists of a benzene ring bonded to a methylene (B1212753) group (-CH2-), which in turn is connected to a carboxyl group (-COOH). In this specific compound, the phenyl ring is substituted at two positions: a bromomethyl group (-CH2Br) at the ortho-position (position 2) and a fluorine atom at the meta-position (position 5) relative to the acetic acid side chain.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Structure | Phenylacetic acid |

| Substituent at Position 2 | Bromomethyl (-CH2Br) |

| Substituent at Position 5 | Fluoro (-F) |

| Molecular Formula | C9H8BrFO2 |

| Molecular Weight | 247.06 g/mol |

Data sourced from PubChem.

Distinctive Reactivity Profiles Conferred by the Bromomethyl Moiety at Position 2

The bromomethyl group at the ortho-position is a key determinant of the reactivity of this compound. This functional group is essentially a benzylic bromide, which is known to be highly reactive in nucleophilic substitution reactions. The carbon atom of the bromomethyl group is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion.

The enhanced reactivity of benzylic halides is attributed to the stability of the potential carbocation intermediate. Although a primary benzylic halide like the one in this molecule would likely favor an SN2 mechanism, the proximity of the phenyl ring can stabilize the transition state. This inherent reactivity makes the bromomethyl group a versatile handle for introducing various other functional groups into the molecule. For instance, it can readily react with nucleophiles such as amines, alcohols, and thiols to form the corresponding substituted products.

Furthermore, the ortho-positioning of the bromomethyl group relative to the acetic acid side chain can lead to intramolecular reactions under certain conditions, potentially forming cyclic structures. The steric bulk of the bromomethyl group can also influence the conformation of the acetic acid side chain and affect its reactivity.

Electronic and Steric Influence of the Fluorine Atom at Position 5 on the Aromatic System

The fluorine atom at the 5-position significantly modulates the electronic properties of the aromatic ring. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions.

From a steric perspective, the fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. Therefore, its steric hindrance at the meta-position is generally considered minimal and is less likely to significantly impact the reactivity of the distant bromomethyl and acetic acid functional groups.

Comparative Structural Analysis with Related Fluorinated and Brominated Phenylacetic Acid Isomers and Analogues

A comparative analysis of this compound with its isomers and related analogues highlights the importance of substituent placement on the molecule's properties.

Table 2: Comparison of Physical Properties of Phenylacetic Acid and its Halogenated Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Phenylacetic acid | C8H8O2 | 136.15 | 76-78 |

| 2-Bromophenylacetic acid | C8H7BrO2 | 215.04 | 103-105 |

| 4-Bromophenylacetic acid | C8H7BrO2 | 215.04 | 112-115 |

| 2-Fluorophenylacetic acid | C8H7FO2 | 154.14 | 59-61 |

| 4-Fluorophenylacetic acid | C8H7FO2 | 154.14 | 84-86 |

| This compound | C9H8BrFO2 | 247.06 | Not available |

Data compiled from various chemical suppliers and databases.

For instance, comparing this compound with its isomer where the bromine is directly attached to the ring, such as 2-bromo-5-fluorophenylacetic acid, reveals a significant difference in reactivity. In the latter, the bromine is part of the aromatic system and is much less reactive towards nucleophilic substitution.

Similarly, a comparison with non-fluorinated 2-(bromomethyl)phenylacetic acid would demonstrate the electronic impact of the fluorine atom. The electron-withdrawing nature of fluorine in the target molecule would likely increase the acidity of the carboxylic acid group compared to its non-fluorinated counterpart.

Advanced Synthetic Methodologies for 2 Bromomethyl 5 Fluorophenylacetic Acid and Its Precursors

Retrosynthetic Analysis of 2-(Bromomethyl)-5-fluorophenylacetic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.

Key Disconnections and Strategic Planning

The primary retrosynthetic disconnections for this compound involve the carbon-bromine bond of the bromomethyl group and the carbon-carbon bond connecting the acetic acid moiety to the phenyl ring.

Disconnection 2: C-C Bond: A second disconnection can be made at the bond between the phenyl ring and the acetic acid side chain. This approach would suggest a precursor like 1-bromo-4-fluoro-2-methylbenzene, which could then be converted to the final product through reactions such as the formation of a Grignard reagent followed by carboxylation, or a cross-coupling reaction.

Strategically, the pathway via 2-methyl-5-fluorophenylacetic acid is often preferred as it allows for the late-stage introduction of the reactive bromomethyl group, minimizing potential side reactions in earlier steps.

Bromination Strategies for Introducing the Bromomethyl Group

The conversion of the methyl group in 2-methyl-5-fluorophenylacetic acid to a bromomethyl group is a critical step. This is typically achieved through a benzylic bromination reaction.

Radical Bromination Techniques (e.g., N-Bromosuccinimide, Dibenzoyl Peroxide Initiators)

Free radical bromination is the most effective method for selectively brominating the benzylic position of a toluene derivative. The reagent of choice for this transformation is N-Bromosuccinimide (NBS). NBS is favored because it can provide a low, constant concentration of bromine (Br₂) in the reaction mixture, which is crucial for favoring radical substitution over electrophilic aromatic addition.

The reaction is initiated by a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or exposure to UV light. The initiator decomposes to form free radicals, which then abstract a hydrogen atom from the benzylic methyl group. This creates a stabilized benzylic radical. The benzylic radical then reacts with a molecule of bromine generated from NBS to form the desired bromomethyl product and a bromine radical, which continues the chain reaction.

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Irradiation

The efficiency and selectivity of radical bromination are highly dependent on the reaction conditions.

Solvent: The choice of solvent is critical. Non-polar solvents are preferred to prevent the ionic reaction pathways of NBS. Carbon tetrachloride (CCl₄) has been traditionally used due to its inertness, but due to its toxicity and environmental concerns, alternative solvents like cyclohexane, benzene, or acetonitrile are now more common. Some modern, "green" approaches have even explored performing the reaction in an aqueous medium researchgate.net.

Temperature and Irradiation: Radical reactions require an input of energy for the initiation step. This is typically provided by heat or ultraviolet (UV) irradiation. Irradiation with a sunlamp or a UV lamp can initiate the reaction, often leading to cleaner and more efficient bromination compared to thermal initiation alone researchgate.netresearchgate.net. The reaction temperature must be carefully controlled to ensure the decomposition of the initiator while minimizing side reactions.

Initiator: The selection and concentration of the radical initiator (e.g., dibenzoyl peroxide or AIBN) are key parameters to control the reaction rate and yield.

Table 1: Optimization of Radical Bromination Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂, favoring radical substitution. |

| Initiator | Dibenzoyl Peroxide or AIBN | Decomposes upon heating or irradiation to start the radical chain reaction. |

| Solvent | Non-polar (e.g., Cyclohexane, Acetonitrile) | Prevents ionic side reactions and promotes the radical pathway. |

| Energy Input | UV Irradiation or Heat | Provides the necessary energy to initiate the radical chain reaction. |

Alternative Bromination Pathways (e.g., via Alcohols)

An alternative route to the bromomethyl group involves a two-step process starting from the corresponding alcohol.

Reduction to Alcohol: The carboxylic acid group of a suitable precursor, such as 5-fluoro-2-methylphenylacetic acid, can be protected as an ester. The ester is then reduced to the corresponding primary alcohol, 2-(5-fluoro-2-methylphenyl)ethanol, using a reducing agent like lithium aluminum hydride (LiAlH₄).

Introduction of the Fluorine Atom onto the Phenyl Ring

The placement of the fluorine atom at the C-5 position is a key structural feature. The strategy for its introduction depends on the chosen synthetic route. Typically, it is more efficient to start with a commercially available fluorinated precursor rather than introducing the fluorine atom late in the synthesis.

One effective strategy begins with a readily available starting material like 4-fluorotoluene . This compound can undergo various reactions to build the acetic acid side chain at the ortho position to the methyl group.

Another powerful method for introducing fluorine is the Balz-Schiemann reaction . This process involves the conversion of an aromatic amine (aniline derivative) into a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, typically tetrafluoroborate (BF₄⁻), to yield the fluoroaromatic compound. In the context of synthesizing the precursor 2-methyl-5-fluorophenylacetic acid, this would involve a route starting from 2-methyl-5-aminophenylacetic acid. A patent for a related compound describes a multi-step synthesis that includes a diazotization fluorination reaction to introduce a fluorine atom onto the phenyl ring google.com.

Table 2: Comparison of Fluorination Strategies

| Method | Precursor Example | Description | Advantages |

|---|---|---|---|

| Starting from Fluorinated Precursor | 4-Fluorotoluene | The fluorine is already in place; synthesis focuses on building the acetic acid side chain. | High regioselectivity, avoids harsh fluorinating agents. |

| Balz-Schiemann Reaction | 2-Methyl-5-aminophenylacetic acid | The amino group is converted to a diazonium salt, which is then displaced by fluoride. | Useful for introducing fluorine when the amino precursor is accessible. |

Electrophilic Fluorination Approaches

Electrophilic fluorination is a powerful method for the direct introduction of fluorine onto an aromatic ring. Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose. The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the ring.

In a potential synthetic route starting from a 2-methylphenylacetic acid precursor, the directing effects of the methyl and acetic acid groups would be crucial. The methyl group is an ortho-, para-director, while the acetic acid moiety is a deactivating meta-director. This combination of directing effects can be complex to predict and may lead to a mixture of isomers. However, by carefully choosing the reaction conditions and the stage at which fluorination is performed, selectivity can be achieved. For instance, fluorination of a precursor where the activating methyl group's influence is dominant could favor substitution at the para-position (C5).

Recent studies have shown the divergent strategies for the fluorination of phenylacetic acid derivatives using a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine. The reaction outcome is highly dependent on the solvent, with non-aqueous conditions favoring the formation of α-fluoro-α-arylcarboxylic acids mpg.de.

| Reagent | Substrate Type | Key Features |

| Selectfluor | Electron-rich aromatics | High efficiency, mild conditions |

| N-Fluorobenzenesulfonimide (NFSI) | Various aromatic compounds | Good yields, alternative to Selectfluor |

Nucleophilic Aromatic Substitution (SNAr) in Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) provides an alternative route to introduce fluorine, particularly on electron-deficient aromatic rings. This method involves the displacement of a suitable leaving group, such as a nitro or halo group, by a fluoride ion. For the synthesis of 5-fluorophenylacetic acid derivatives, a precursor with a leaving group at the C5 position and an activating group (e.g., a nitro group) ortho or para to it would be required.

For example, a 2-methyl-5-nitrophenylacetic acid derivative could potentially undergo SNAr with a fluoride source, such as potassium fluoride, to replace the nitro group with fluorine. The success of this reaction is highly dependent on the electronic nature of the substrate and the reaction conditions.

Sandmeyer-type Reactions for Fluorination of Aminophenylacetic Acids

The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate wikipedia.orgorganic-chemistry.org. The classical Sandmeyer reaction typically uses copper(I) halides. For fluorination, the Balz-Schiemann reaction is a well-known related process that involves the thermal decomposition of a diazonium tetrafluoroborate salt.

A synthetic strategy for this compound could involve the diazotization of a 5-amino-2-methylphenylacetic acid precursor, followed by treatment with a fluoride source. Recent advancements have led to copper-mediated fluoro-deamination methods that can be applied to a diverse range of aromatic substrates nih.govnih.gov. These methods offer a direct conversion of anilines to aryl fluorides.

| Reaction | Reagents | Description |

| Balz-Schiemann | 1. HONO, HBF4 2. Heat | Formation of an aryl diazonium tetrafluoroborate salt, followed by thermal decomposition to the aryl fluoride. |

| Copper-mediated Fluoro-deamination | Diazotizing agent, Cu(I) source, Fluoride source | A more recent development allowing for milder reaction conditions and broader substrate scope. |

Construction of the Phenylacetic Acid Core

The phenylacetic acid moiety is a key structural feature. There are several established methods for its synthesis, which can be adapted for the preparation of the fluorinated and brominated target compound.

Methods for Arylacetic Acid Synthesis

Several classical and modern methods are available for the synthesis of arylacetic acids.

From Toluene Derivatives: A common strategy involves the side-chain halogenation of a substituted toluene, followed by cyanation and subsequent hydrolysis of the resulting benzyl (B1604629) cyanide. For the synthesis of 5-fluoro-2-methylphenylacetic acid, one could start with 4-fluoro-1-methylbenzene. However, regioselective functionalization of the other methyl group would be a challenge. A more plausible route starts with 5-fluoro-2-methyltoluene, which can be brominated at the benzylic position and then converted to the corresponding phenylacetic acid.

Malonate Ester Synthesis: This method involves the alkylation of diethyl malonate with a suitable benzyl halide, followed by hydrolysis and decarboxylation. For the target molecule, this would entail reacting the sodium salt of diethyl malonate with 5-fluoro-2-(bromomethyl)benzyl bromide.

From Aldehydes: Arylacetic acids can also be prepared from the corresponding benzaldehydes. One common method is the conversion of the aldehyde to a cyanohydrin, followed by reduction and hydrolysis.

Willgerodt-Kindler Reaction: This reaction converts an aryl alkyl ketone to the corresponding amide, which can then be hydrolyzed to the carboxylic acid wikipedia.orgorganic-chemistry.org. For instance, 5-fluoro-2-methylacetophenone could be subjected to the Willgerodt-Kindler reaction to yield 5-fluoro-2-methylphenylacetamide, followed by hydrolysis to the desired phenylacetic acid scispace.com. This method is particularly useful as it allows for the "migration" of the carbonyl group.

| Method | Starting Material | Key Steps |

| From Toluene Derivatives | Substituted Toluene | Benzylic bromination, cyanation, hydrolysis |

| Malonate Ester Synthesis | Benzyl Halide | Alkylation of diethyl malonate, hydrolysis, decarboxylation |

| From Aldehydes | Benzaldehyde | Formation of cyanohydrin, reduction, hydrolysis |

| Willgerodt-Kindler Reaction | Aryl Alkyl Ketone | Reaction with sulfur and an amine (e.g., morpholine), followed by hydrolysis of the resulting thioamide |

Functional Group Interconversions Leading to the Acetic Acid Moiety

Once a suitable precursor with the correct substitution pattern on the aromatic ring is obtained, various functional group interconversions can be employed to introduce the acetic acid side chain. For example, a 5-fluoro-2-methylbenzyl alcohol could be oxidized to the corresponding aldehyde, which can then be converted to the phenylacetic acid as described above. Alternatively, direct carbonylation of a benzyl halide in the presence of a suitable catalyst can also yield the desired arylacetic acid.

Chemo- and Regioselective Synthesis Strategies

The successful synthesis of this compound hinges on the careful control of chemo- and regioselectivity at each step. A plausible and efficient synthetic route would likely involve the following key transformations:

Synthesis of 5-fluoro-2-methylphenylacetic acid: This key intermediate can be synthesized from 5-fluoro-2-methylacetophenone via the Willgerodt-Kindler reaction, which ensures the correct placement of the acetic acid group scispace.comresearchgate.net. Alternatively, synthesis from 4-fluoro-2-methylaniline could be envisioned, involving a Sandmeyer reaction to introduce a different functional group that can then be elaborated to the acetic acid side chain.

Benzylic Bromination: The final step would be the selective bromination of the methyl group of 5-fluoro-2-methylphenylacetic acid. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (2,2'-azobis(isobutyronitrile)), under photochemical or thermal conditions gla.ac.ukresearchgate.net. The reaction conditions must be carefully controlled to prevent bromination of the aromatic ring, which is activated by the methyl group. The presence of the deactivating carboxylic acid group helps to disfavor electrophilic aromatic substitution.

The choice of solvent can also play a crucial role in the selectivity of benzylic bromination. Non-polar solvents like carbon tetrachloride have been traditionally used, but due to toxicity concerns, alternatives such as 1,2-dichlorobenzene are now preferred researchgate.net.

By strategically combining these advanced synthetic methodologies, it is possible to devise a chemo- and regioselective route to this compound, a valuable compound for further chemical exploration.

Control of Bromomethyl vs. Aromatic Bromination

A critical step in the synthesis of this compound is the selective bromination of the methyl group (a benzylic position) over the aromatic ring. These two positions exhibit different reactivities, which can be exploited by carefully choosing the reaction mechanism and conditions. Benzylic bromination proceeds via a free-radical pathway, whereas aromatic bromination is an electrophilic aromatic substitution (EAS) reaction researchgate.netlibretexts.org.

Free-Radical Benzylic Bromination: This reaction is typically initiated by light (photons) or a radical initiator. The most common reagent for this purpose is N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, minimizing competitive aromatic bromination. The reaction is often carried out in non-polar solvents, such as carbon tetrachloride (CCl4), although greener alternatives are now preferred organic-chemistry.orgnih.gov. The presence of light or initiators like AIBN (2,2'-Azobis(2-methylpropionitrile)) or benzoyl peroxide facilitates the homolytic cleavage of the N-Br bond in NBS, starting the radical chain reaction that selectively targets the benzylic hydrogens researchgate.netdigitellinc.com.

Electrophilic Aromatic Bromination: In contrast, the substitution of a hydrogen atom on the benzene ring requires the generation of a strong electrophile (Br+). This is achieved by reacting molecular bromine (Br2) with a Lewis acid catalyst, such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) masterorganicchemistry.commsu.edu. The catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species that can be attacked by the electron-rich aromatic ring libretexts.org. This process is favored in the absence of radical initiators or light.

Control over the reaction outcome is therefore achieved by manipulating the reaction conditions. However, substrates with electron-rich aromatic rings can sometimes undergo aromatic bromination as a side reaction even under free-radical conditions organic-chemistry.org.

Table 1: Comparison of Reaction Conditions for Selective Bromination

| Feature | Benzylic Bromination (Bromomethyl) | Aromatic Bromination |

|---|---|---|

| Mechanism | Free-Radical Chain Reaction | Electrophilic Aromatic Substitution (EAS) |

| Brominating Agent | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |

| Catalyst/Initiator | UV Light or Radical Initiators (e.g., AIBN) | Lewis Acid (e.g., FeBr₃, AlCl₃) |

| Solvent | Non-polar (e.g., Acetonitrile, formerly CCl₄) organic-chemistry.org | Apolar or polar aprotic |

| Key Requirement | Presence of a benzylic hydrogen | Activated or unactivated aromatic ring |

Directing Group Effects in Substitution Reactions

In electrophilic aromatic substitution reactions, the substituents already present on the benzene ring govern the position of the incoming electrophile. wikipedia.orgchemistrytalk.org These directing effects are crucial when considering potential side reactions, such as aromatic bromination, during the synthesis of this compound or its precursors. The substituents are classified based on their ability to activate or deactivate the ring towards electrophilic attack and whether they direct incoming groups to the ortho, para, or meta positions. wikipedia.org

Alkyl Group (-CH₃ or -CH₂COOH): The methyl group (-CH₃) in a precursor like 5-fluoro-2-methyltoluene is an ortho, para-directing activator. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org The entire 2-(acetic acid) side chain (-CH₂COOH) attached to the ring also functions as an alkyl group in terms of its directing effect, making it an ortho, para director.

In a molecule like 5-fluoro-2-methylphenylacetic acid, both the fluorine and the alkyl side chain direct incoming electrophiles to positions ortho and para relative to themselves. The interplay of these groups dictates the regioselectivity of any potential electrophilic substitution.

Table 2: Directing Effects of Substituents Relevant to this compound Synthesis

| Substituent | Type | Electronic Effects | Directing Position |

|---|---|---|---|

| -F (Fluoro) | Deactivating | Strong Inductive (-I), Weaker Resonance (+M) | ortho, para |

| -CH₃ (Methyl) | Activating | Inductive (+I) | ortho, para |

| -CH₂COOH (Acetic Acid side chain) | Activating | Inductive (+I) | ortho, para |

| -COOH (Carboxyl) | Deactivating | Inductive (-I), Resonance (-M) | meta |

Modern Synthetic Techniques for Scalability and Efficiency

Modern organic synthesis emphasizes the development of scalable, efficient, and sustainable methods. For the industrial production of compounds like this compound, continuous flow chemistry and green chemistry principles offer significant advantages over traditional batch processing.

Continuous Flow Synthesis Applications for Benzylic Brominations

Continuous flow synthesis has emerged as a powerful technology for performing chemical reactions in a safer, more efficient, and scalable manner. Photochemical reactions, including benzylic brominations, are particularly well-suited for flow chemistry, as this approach overcomes the limitations of light penetration in large-scale batch reactors. digitellinc.com

Studies have demonstrated scalable, light-induced benzylic brominations using NBS in continuous-flow protocols. organic-chemistry.orgnih.gov In a typical setup, reagents are pumped through transparent tubing, often made of fluorinated ethylene polymer (FEP), which is irradiated by a light source such as a household compact fluorescent lamp (CFL). organic-chemistry.orgresearchgate.net This method allows for precise control over reaction parameters like temperature, residence time, and light exposure, leading to high selectivity and yields. organic-chemistry.org

The benefits of applying continuous flow to benzylic brominations include:

Enhanced Safety: The small reactor volume minimizes the risk associated with hazardous reagents and potentially explosive intermediates. digitellinc.com

Scalability: Production can be easily scaled up by extending the operation time or by "numbering up" (running multiple reactors in parallel), achieving throughputs of many kilograms per day. nih.govdigitellinc.com

Efficiency: Excellent heat and mass transfer, along with uniform light irradiation, lead to faster reactions and higher yields. Throughputs as high as 180 mmol per hour have been reported for model compounds. nih.govresearchgate.net

Greener Process: It facilitates the use of safer solvents like acetonitrile, avoiding hazardous chlorinated solvents such as CCl₄. organic-chemistry.orgnih.gov

Table 3: Features of Continuous Flow Benzylic Bromination

| Feature | Description | Advantage |

|---|---|---|

| Reactor | Small-volume, transparent tubing (e.g., FEP) | Improved safety, efficient light penetration |

| Reagents | N-Bromosuccinimide (NBS) in a suitable solvent | Precise stoichiometric control nih.gov |

| Activation | Light source (e.g., CFL, LED) | Avoids chemical radical initiators organic-chemistry.org |

| Solvent | Acetonitrile or other non-chlorinated solvents | Reduced environmental impact and toxicity organic-chemistry.org |

| Scalability | Achieved by longer run times or parallel reactors | High throughput suitable for industrial production digitellinc.com |

Green Chemistry Approaches in Synthetic Route Design

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its precursors can be made more sustainable by incorporating these principles.

Traditional benzylic bromination methods, such as the Wohl-Ziegler reaction, often rely on toxic solvents like carbon tetrachloride and potentially explosive radical initiators. digitellinc.com Green chemistry seeks to replace these components with safer alternatives.

Key green approaches applicable to this synthesis include:

Use of Safer Solvents: Replacing hazardous chlorinated solvents with more benign options like acetonitrile significantly improves the environmental and safety profile of the process. organic-chemistry.org

Alternative Energy Sources: Employing photochemistry (visible light) instead of chemical radical initiators is a greener activation method. digitellinc.com Microwave-assisted synthesis is another energy-efficient technique that can accelerate reactions, often in the absence of a solvent. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, palladium-catalyzed carbonylation reactions can be an efficient way to synthesize phenylacetic acid derivatives from benzyl halides. researchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free conditions, where possible, eliminates solvent waste and simplifies product purification. ijpsjournal.comjetir.org

Table 4: Comparison of Traditional vs. Green Approaches for Benzylic Bromination

| Aspect | Traditional Approach (Wohl-Ziegler) | Green Chemistry Approach |

|---|---|---|

| Solvent | Carbon Tetrachloride (CCl₄) (toxic, ozone-depleting) | Acetonitrile (less hazardous) or solvent-free organic-chemistry.orgijpsjournal.com |

| Initiator | Benzoyl Peroxide (potentially explosive) | Visible Light (photons) digitellinc.com |

| Process Technology | Batch Reactor (scalability issues) | Continuous Flow Reactor digitellinc.com |

| Safety Profile | Higher risk due to solvent and initiator | Significantly improved safety digitellinc.com |

| Environmental Impact | High PMI, hazardous waste | Lower PMI, reduced waste digitellinc.com |

Preparation and Research Applications of Derivatives and Analogues of 2 Bromomethyl 5 Fluorophenylacetic Acid

Synthetic Strategies for Structural Diversification

The chemical structure of 2-(bromomethyl)-5-fluorophenylacetic acid offers three primary locations for modification: the reactive bromomethyl group, the carboxylic acid moiety, and the phenyl ring itself. Strategic manipulation of these sites allows for the systematic alteration of the molecule's steric and electronic properties.

The benzylic bromide in this compound is a highly reactive functional group, susceptible to nucleophilic substitution. This reactivity allows for its conversion into a wide array of other functionalities, significantly expanding the chemical space accessible from this starting material.

One common transformation is the conversion of the bromomethyl group to a cyanomethyl group (a nitrile). This can be achieved through reaction with a cyanide salt, such as potassium cyanide. The resulting 2-(cyanomethyl)-5-fluorophenylacetic acid is a valuable intermediate, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Other nucleophiles can also be employed to displace the bromide, leading to a variety of derivatives. For instance, reaction with sodium azide yields the corresponding azidomethyl derivative, which can be subsequently reduced to an aminomethyl group. Thiourea or other sulfur nucleophiles can be used to introduce a mercaptomethyl group, and various alkoxides can form ether linkages.

Table 1: Examples of Functional Group Interconversion from the Bromomethyl Group

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| This compound | KCN | 2-(Cyanomethyl)-5-fluorophenylacetic acid | -CH₂Br → -CH₂CN |

| This compound | NaN₃ | 2-(Azidomethyl)-5-fluorophenylacetic acid | -CH₂Br → -CH₂N₃ |

| This compound | 1. Thiourea; 2. NaOH | 2-(Mercaptomethyl)-5-fluorophenylacetic acid | -CH₂Br → -CH₂SH |

| This compound | NaOCH₃ | 2-(Methoxymethyl)-5-fluorophenylacetic acid | -CH₂Br → -CH₂OCH₃ |

The carboxylic acid group of this compound can be readily converted into a variety of derivatives, including esters, amides, and nitriles. These transformations are fundamental in organic synthesis and are often employed to modify the polarity, reactivity, and biological activity of the parent molecule.

Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification masterorganicchemistry.com. For example, reacting this compound with methanol and a catalytic amount of sulfuric acid will yield methyl 2-(bromomethyl)-5-fluorophenylacetate rsc.orggoogle.com.

Amides: Amide formation can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Nitriles: The carboxylic acid can also be converted to a nitrile. This transformation typically involves a two-step process where the carboxylic acid is first converted to a primary amide, which is then dehydrated using a reagent such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅).

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) to introduce additional functional groups masterorganicchemistry.commasterorganicchemistry.com. The existing substituents—the fluorine atom and the bromomethylacetic acid group—will influence the position of the incoming electrophile. The fluorine atom is an ortho-, para-director, while the alkyl group is also an ortho-, para-director. The interplay of these directing effects, along with steric hindrance, will determine the regioselectivity of the substitution.

Nitration: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro (-NO₂) group onto the ring youtube.comlibretexts.org.

Halogenation: Further halogenation, such as bromination or chlorination, can be accomplished using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) youtube.com.

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation can introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst wikipedia.orgsigmaaldrich.combyjus.commasterorganicchemistry.com.

Importance of Derivatives in Exploring Structure-Reactivity Relationships

The synthesis of a library of derivatives of this compound is crucial for understanding structure-reactivity relationships. By systematically altering the functional groups on the molecule and observing the resulting changes in chemical reactivity or biological activity, researchers can elucidate the role of different parts of the molecule.

For instance, modifying the electronic nature of the phenyl ring by introducing electron-donating or electron-withdrawing substituents can impact the reactivity of both the bromomethyl and carboxylic acid groups. These studies provide valuable insights into reaction mechanisms and can guide the design of molecules with specific desired properties. In the context of medicinal chemistry, understanding how structural modifications affect a compound's interaction with a biological target is fundamental to the drug discovery process.

Synthetic Utility in Complex Molecule Construction

The diverse functionalities present in this compound and its derivatives make them valuable building blocks for the synthesis of more complex molecules, particularly heterocyclic systems which are prevalent in pharmaceuticals and agrochemicals.

The combination of a reactive benzylic halide and a carboxylic acid (or its derivatives) in an ortho position provides a powerful scaffold for the construction of various fused heterocyclic rings.

Benzodiazepines: These seven-membered heterocyclic systems can be synthesized from precursors derived from this compound. For example, conversion of the bromomethyl group to an aminomethyl group, followed by appropriate manipulations of the carboxylic acid, can set the stage for cyclization with a suitable partner to form the benzodiazepine ring.

Isoquinolines: The core structure of isoquinoline can be constructed using derivatives of this compound. For instance, a derivative could be elaborated to form a phenethylamine precursor, which can then undergo cyclization reactions such as the Bischler-Napieralski or Pictet-Spengler reaction to form the isoquinoline skeleton.

Quinazolines: Quinazolines are another class of heterocyclic compounds that can be accessed from derivatives of this compound. An appropriately substituted aniline derived from the parent compound can undergo condensation and cyclization with a one-carbon unit (e.g., formic acid or its derivatives) to furnish the quinazoline ring system.

Unlocking Potential: The Role of this compound Derivatives in Advanced Synthesis

While direct research on the specific applications of this compound is not extensively documented in publicly available scientific literature, its structural motifs suggest significant potential as a versatile intermediate in the synthesis of complex molecules. This article explores the prospective applications of its derivatives and analogues, drawing parallels from established reactions of similar chemical entities. The focus will be on its role as a precursor for fluorinated bioconjugates, such as fluorescent amino acids, and as a foundational element for constructing polyfunctionalized aromatic compounds.

2 Intermediates in the Synthesis of Fluorinated Bioconjugates (e.g., Fluorescent Amino Acids)

The development of fluorescent probes is crucial for visualizing and understanding biological processes at the molecular level. Fluorescent amino acids, which can be incorporated into peptides and proteins, are particularly valuable tools in chemical biology. The synthesis of these specialized amino acids often involves the alkylation of an amino acid backbone or a suitable precursor with a reactive fluorophore-containing moiety.

The structure of this compound suggests that its derivatives could serve as effective alkylating agents in the synthesis of novel fluorescent amino acids. The bromomethyl group is a reactive electrophile, capable of undergoing nucleophilic substitution with the side chains of certain amino acids, such as the thiol group of cysteine or the amino group of lysine.

Hypothetical Reaction Scheme:

A plausible synthetic route would involve the reaction of a protected amino acid, where the nucleophilic side chain is available, with a derivative of this compound. The fluorine atom on the phenyl ring can modulate the electronic properties of the aromatic system, potentially influencing the photophysical characteristics of the resulting fluorescent amino acid.

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

| Protected Cysteine | This compound derivative | S-alkylated cysteine derivative | Fluorescent probe for protein tracking |

| Protected Lysine | This compound derivative | N-alkylated lysine derivative | Fluorescent labeling of peptides |

This approach allows for the site-specific introduction of a fluorinated aromatic group, which can act as a fluorescent reporter. The inherent fluorescence of such a moiety would enable researchers to track the location, movement, and interactions of peptides and proteins within living cells with high precision.

3 Building Blocks for Polyfunctionalized Aromatic Compounds

Polyfunctionalized aromatic compounds are essential scaffolds in medicinal chemistry and materials science. The strategic placement of various functional groups on an aromatic ring allows for the fine-tuning of a molecule's biological activity, physical properties, and reactivity. The this compound structure offers multiple points for chemical modification, making its derivatives valuable building blocks for creating diverse and complex aromatic molecules.

The presence of the bromomethyl group, the carboxylic acid, and the fluorine atom on the phenyl ring allows for a range of chemical transformations.

The Bromomethyl Group: This group is a key handle for introducing a wide variety of substituents via nucleophilic substitution reactions. It can react with a plethora of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility enables the construction of a diverse library of compounds from a single starting material.

The Carboxylic Acid Group: The carboxylic acid functionality can be converted into other functional groups such as esters, amides, and acid chlorides. These transformations are fundamental in organic synthesis and provide pathways to a broad array of derivatives with different properties and applications. For instance, amide coupling reactions are widely used to link molecular fragments in drug discovery.

The Fluorine Atom: The fluorine substituent can significantly impact the properties of the molecule. Its high electronegativity can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. In medicinal chemistry, the introduction of fluorine is a common strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Table of Potential Transformations and Applications:

| Functional Group | Reaction Type | Resulting Structure | Potential Application Area |

| Bromomethyl | Nucleophilic Substitution with an amine | Aminomethyl derivative | Pharmaceutical synthesis |

| Carboxylic Acid | Esterification | Phenylacetic acid ester | Precursor for further functionalization |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Ether or amine linkage | Materials science, drug discovery |

Through a sequence of these reactions, derivatives of this compound can be elaborated into highly complex, polyfunctionalized aromatic structures. These molecules could find applications as novel drug candidates, advanced materials, or sophisticated chemical probes.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "2-(Bromomethyl)-5-fluorophenylacetic acid," providing detailed information about the carbon-hydrogen framework and the fluorine substituent. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the complete assignment of all atoms in the molecule.

In a typical ¹H NMR spectrum, the protons of the methylene (B1212753) (-CH₂) group adjacent to the bromine atom would appear as a singlet, while the methylene protons of the acetic acid moiety would also be a singlet. The aromatic protons would exhibit a more complex splitting pattern due to coupling with each other and with the fluorine atom.

The ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carboxyl carbon appearing furthest downfield.

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. biophysics.org A single resonance would be expected for the fluorine atom on the phenyl ring, and its coupling with nearby protons (J-coupling) would be observable in high-resolution ¹H spectra, confirming its position. nih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making this technique a precise probe of the molecular structure. biophysics.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -COOH | 10-12 | Broad Singlet |

| ¹H | Aromatic CH | 7.0-7.5 | Multiplet |

| ¹H | -C H₂Br | ~4.5 | Singlet |

| ¹H | -C H₂COOH | ~3.7 | Singlet |

| ¹³C | -C OOH | 170-180 | Singlet |

| ¹³C | Aromatic C -F | 160-165 (d, ¹JCF) | Doublet |

| ¹³C | Aromatic C | 115-140 | Multiple Signals |

| ¹³C | -C H₂Br | 30-35 | Singlet |

| ¹³C | -C H₂COOH | 40-45 | Singlet |

| ¹⁹F | Ar-F | -110 to -120 | Multiplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

For derivatives of "this compound," NMR spectroscopy is vital for determining the precise arrangement of substituents (regiochemistry) and their three-dimensional orientation (stereochemistry). Two-dimensional (2D) NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between protons and carbons. For instance, an HMBC experiment would show correlations between the protons of the bromomethyl group and the adjacent aromatic carbons, confirming the substitution pattern on the phenyl ring. nih.gov

Furthermore, the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of atoms, which is critical for elucidating the stereochemistry of more complex derivatives.

Dynamic NMR (DNMR) studies, often involving variable-temperature (VT) experiments, can provide insights into the conformational dynamics of molecules. researchgate.net For "this compound" and its derivatives, DNMR could be employed to study the rotational barrier around the single bond connecting the phenyl ring and the acetic acid group. At low temperatures, this rotation might be slow enough on the NMR timescale to result in the observation of distinct signals for different conformers, which would coalesce as the temperature is raised. Analysis of these spectral changes allows for the calculation of the energetic barriers to rotation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of "this compound" and for gaining structural information through analysis of its fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. A distinctive feature would be the isotopic pattern of the molecular ion, which would show two peaks of nearly equal intensity separated by two mass units (e.g., m/z 232 and 234), characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). nist.gov

Common fragmentation pathways would likely involve the loss of the carboxyl group (-COOH), the bromine atom (-Br), or the entire acetic acid side chain.

Table 2: Predicted Mass Spectrometry Fragments for C₈H₆BrFO₂

| Fragment | Formula | Predicted m/z (for ⁷⁹Br) |

|---|---|---|

| [M]⁺ | [C₈H₆BrFO₂]⁺ | 232 |

| [M-COOH]⁺ | [C₇H₆BrF]⁺ | 187 |

| [M-Br]⁺ | [C₈H₆FO₂]⁺ | 153 |

| [C₇H₅F]⁺ | [C₇H₅F]⁺ | 108 |

Note: m/z values correspond to the most abundant isotopes.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.govnih.gov For "this compound," HRMS would confirm the molecular formula C₈H₆BrFO₂ by matching the experimentally measured mass to the calculated exact mass (monoisotopic mass: 231.9535 g/mol ). epa.gov This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would display characteristic absorption bands confirming its structure. The most prominent features would be a broad absorption from the hydroxyl (-OH) group of the carboxylic acid and a sharp, strong absorption from the carbonyl (C=O) group. nist.gov Other key absorptions would include those for the aromatic ring, the C-F bond, and the C-Br bond.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Fluoroalkane | C-F stretch | 1000-1400 |

| Bromoalkane | C-Br stretch | 500-600 |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis. chromforum.org A reversed-phase HPLC method, likely using a C18 stationary phase with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient, would be employed. Detection is typically achieved using a UV detector, as the phenyl ring is a strong chromophore. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. lcms.cz This hyphenated technique is particularly powerful as it provides not only the retention time of the compound but also its mass-to-charge ratio, confirming the identity of the peak and any impurities. sciex.com

Ultra-High-Performance Liquid Chromatography (UPLC) , also known as UHPLC, utilizes columns with smaller particle sizes to achieve faster separations and higher resolution compared to traditional HPLC. mdpi.com This allows for more rapid and efficient purity assessments.

Table 4: Overview of Chromatographic Methods

| Technique | Principle | Application |

|---|---|---|

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Routine purity determination, quantification. |

| LC-MS | HPLC separation followed by mass spectrometric detection. | Peak identity confirmation, impurity profiling. |

| UPLC/UHPLC | HPLC using columns with sub-2 µm particles for higher efficiency. | High-throughput purity analysis, improved resolution of complex mixtures. |

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

In both of these thiochromene derivatives, the 2-bromo-5-fluorophenyl group is observed to be nearly perpendicular to the thiochromene plane. nih.gov Specifically, the angle between the phenyl ring and the thiochromene ring is 89.3(2)° in the 8-ethoxy derivative and 86.94(8)° in the 7-methoxy derivative. nih.gov This perpendicular arrangement is a significant conformational feature. The crystal packing of these derivatives is stabilized by a network of intermolecular interactions, including C-H⋯O, C-H⋯F, and π-π stacking interactions. nih.gov

The crystallographic data for these derivatives are summarized in the table below, providing a quantitative look at their solid-state structures.

Table 1. Crystallographic Data for Derivatives of this compound

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene | C₁₇H₁₃BrFNO₃S | Monoclinic | P2₁/c | 11.2345(5) | 11.4567(5) | 13.2456(6) | 98.456(2) | 1684.5(1) | 4 |

| 2-(2-bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene | C₁₆H₁₁BrFNO₃S | Monoclinic | P2₁/c | 10.9876(4) | 11.1234(4) | 13.5678(5) | 97.123(1) | 1645.6(1) | 4 |

These crystallographic studies on derivatives underscore the utility of X-ray diffraction in providing precise structural information at the atomic level. Such data are crucial for understanding structure-property relationships and for the rational design of new molecules with desired solid-state properties.

Strategic Applications in Organic Synthesis and Drug Discovery Research Pre Clinical, Non Human Focus

Role as a Versatile Intermediate in Multi-step Organic Syntheses

In the realm of complex organic synthesis, 2-(Bromomethyl)-5-fluorophenylacetic acid is valued as a versatile intermediate. The presence of the carboxylic acid and the benzyl (B1604629) bromide functionalities within the same molecule allows for sequential or orthogonal chemical modifications. The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity is fundamental to its role in constructing larger molecular scaffolds. Chemists can utilize this "handle" to introduce a wide range of substituents by reacting it with various nucleophiles such as amines, alcohols, and thiols, thereby forging new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Simultaneously, the carboxylic acid group can undergo standard transformations, including esterification, amidation, or reduction. This dual reactivity makes the compound an ideal starting point for building diverse chemical libraries, where different functionalities can be systematically introduced at either the benzylic or the acidic position to explore the structure-activity relationships (SAR) of the resulting molecules.

Precursor to Compounds with Potential Biological Activity (e.g., Enzyme Inhibitors, Nucleoside Derivatives)

The utility of this compound extends significantly into drug discovery research, where it functions as a key precursor for synthesizing molecules with potential biological activity. Its structural framework has been incorporated into various inhibitors targeting enzymes implicated in a range of diseases.

Beta-secretase 1 (BACE1) is a primary therapeutic target in Alzheimer's disease research. The development of potent BACE1 inhibitors is an active area of investigation. While direct synthesis from this compound is not prominently documented in the provided search results, the broader class of phenylacetic acid derivatives is instrumental in designing BACE1 inhibitors. These inhibitors often function as transition-state analogs, mimicking the substrate of the BACE1 enzyme. The phenylacetic acid moiety can serve as a core scaffold to which other crucial binding groups are attached to interact with the active site of the enzyme.

The Nsp14 methyltransferase of SARS-CoV-2 is an essential enzyme for viral replication, making it an attractive target for antiviral drug development. biorxiv.orgnih.gov Research into inhibitors for this enzyme has led to the exploration of various chemical scaffolds. Adenosine 5'-carboxamide derivatives have been designed and synthesized as potential Nsp14 inhibitors. nih.gov In this context, building blocks like this compound are valuable for creating non-SAM-like inhibitors, which can offer advantages in terms of cell permeability and selectivity over substrate-analog inhibitors. nih.gov The synthesis of such novel chemotypes is a key strategy in the search for effective antiviral agents against SARS-CoV-2 and other coronaviruses. biorxiv.orgnih.gov

Hepatitis B Virus (HBV) infection is a major global health issue, and the viral capsid assembly is a critical step in its life cycle. nih.gov Capsid assembly modulators (CAMs) are a class of antiviral agents that interfere with this process. nih.govnih.gov These small molecules bind to the HBV core protein dimers, leading to the formation of defective capsids or preventing capsid formation altogether. plos.org The synthesis of various classes of CAMs, such as heteroaryldihydropyrimidines (HAPs) and phenylpropenamides (PPAs), relies on versatile building blocks to construct the core structures responsible for this activity. The phenylacetic acid scaffold is relevant in the design of molecules that can interact with the hydrophobic pocket at the core protein's dimer-dimer interface.

Kinases are a large family of enzymes that play central roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. acs.orged.ac.uk Consequently, kinase inhibitors are a major class of therapeutic agents. The development of specific and potent kinase inhibitors often involves the synthesis of complex heterocyclic structures designed to fit into the ATP-binding site of the target kinase. acs.orgnih.gov Phenylacetic acid derivatives serve as starting materials or intermediates in the synthesis of these scaffolds. For instance, they can be used to construct quinazoline-based cores, which are present in several approved kinase inhibitors. In one study, a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent and selective inhibitor of Aurora A kinase, demonstrating the utility of related structural motifs in this field. nih.gov

G protein-coupled receptor kinase 2 (GRK2) is a key regulator of G protein-coupled receptor (GPCR) signaling, and its upregulation is associated with conditions like heart failure. h1.conih.govnih.gov This makes GRK2 a significant therapeutic target. Structure-based drug design has been employed to develop potent and selective GRK2 inhibitors. In a notable study, a hybrid design approach was used, combining structural elements from a known ROCK1 inhibitor (GSK180736A) and a known GRK2 inhibitor (Takeda103A). h1.conih.gov This campaign led to the synthesis of a library of novel inhibitors. The synthesis of these hybrid molecules involved multi-step sequences where intermediates derived from substituted phenylacetic acids were utilized to construct the final compounds that exhibited high potency and selectivity for GRK2. One of the most selective compounds to emerge from this work, CCG-224406, demonstrated an IC50 for GRK2 of 130 nM and over 700-fold selectivity against other GRK subfamilies. nih.gov

Data Tables

Table 1: Examples of GRK2 Inhibitors and Their Potency

| Compound ID | Target Kinase | IC50 (nM) | Selectivity |

| Takeda103A (1) | GRK2 | 20 | >50-fold vs. other tested AGC kinases nih.gov |

| CCG-224406 (12n) | GRK2 | 130 | >700-fold vs. other GRK subfamilies nih.gov |

| GSK180736A | GRK2 | 770 | Selective vs. ROCK1 medchemexpress.com |

| CCG215022 | GRK2 | 150 | - |

| CCG215022 | GRK5 | 380 | - |

| CCG215022 | GRK1 | 3900 | - |

Rational Design of New Chemical Entities utilizing Fluorine and Bromine

In the field of medicinal chemistry, the strategic incorporation of halogen atoms, such as fluorine and bromine, is a cornerstone of rational drug design. The presence of these elements on a molecular scaffold can profoundly influence a compound's physicochemical and pharmacokinetic properties. The subject compound, this compound, contains both of these key halogens, positioning it as a versatile building block for the synthesis of novel chemical entities. The strategic placement of the fluorine atom on the phenyl ring and the reactive bromomethyl group offers medicinal chemists a dual handle to modulate biological activity and drug-like properties.

Impact of Fluorine on Lipophilicity and Metabolic Stability in Compound Design

The introduction of fluorine into drug candidates is a widely used tactic to optimize absorption, distribution, metabolism, and excretion (ADME) profiles. acs.orgnih.gov Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the high strength of the carbon-fluorine (C-F) bond—are leveraged to enhance a molecule's drug-like characteristics. tandfonline.com

Metabolic Stability: Drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, is a major pathway for drug clearance and can lead to the formation of inactive or toxic metabolites. tandfonline.com A common site of metabolism on aromatic rings is para-hydroxylation. Placing a fluorine atom at a metabolically vulnerable position can block this oxidative pathway because the C-F bond is significantly stronger and more resistant to enzymatic cleavage than a C-H bond. tandfonline.comnih.gov The fluorine atom in this compound can thus serve to protect the phenyl ring from oxidative metabolism. This "metabolic blocking" effect can increase the compound's half-life and duration of action. tandfonline.comnih.gov Furthermore, the strong electron-withdrawing nature of fluorine can deactivate the entire aromatic ring towards oxidative processes, further enhancing metabolic stability. nih.gov

The strategic use of fluorine allows for a nuanced modulation of a drug candidate's properties, often leading to an improved therapeutic profile.

Table 1: Effects of Fluorine Substitution in Drug Design

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Lipophilicity | Generally Increases | The C-F bond is more lipophilic than the C-H bond, aiding in membrane permeation. tandfonline.comnih.gov |

| Metabolic Stability | Generally Increases | The high strength of the C-F bond blocks sites susceptible to oxidative metabolism by CYP enzymes. tandfonline.comnih.gov |

| Binding Affinity | Can Increase | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins. tandfonline.com |

| pKa | Can be Altered | The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups. tandfonline.com |

Development of Novel Synthetic Routes to Access Target Compounds

The development of efficient and innovative synthetic methodologies is crucial for accelerating the drug discovery process. Building blocks like this compound are valuable because their distinct reactive sites—the carboxylic acid and the bromomethyl group—can be selectively addressed to construct complex molecular architectures. Modern synthetic strategies, such as domino and multicomponent reactions, are particularly powerful for creating molecular diversity from such synthons in a time- and resource-efficient manner.

Application in Domino and Multicomponent Reactions

This compound is an ideal candidate for use in such reactions due to its bifunctional nature. The reactive benzylic bromide can act as an electrophile to initiate a reaction cascade, while the carboxylic acid moiety can participate as a nucleophile or be converted into other functional groups.

Potential Domino Reactions: The bromomethyl group can undergo an initial nucleophilic substitution, followed by an intramolecular cyclization or rearrangement. For instance, a reaction with a suitable dinucleophile could lead to the formation of heterocyclic ring systems in a single step. Base-promoted domino reactions involving bromomethyl ketones and phenols have been shown to efficiently produce aroylbenzoxazoles, demonstrating a precedent for this type of transformation. nih.gov

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more starting materials in a one-pot reaction to form a final product that incorporates portions of all the initial reactants. researchgate.netnih.gov The structure of this compound allows it to potentially serve as a key component in various MCRs. For example, it could function as the acid component in a Passerini or Ugi reaction after suitable protection or modification. More directly, the bromomethyl group could be used to alkylate an intermediate formed in situ from the other components, leading to complex, densely functionalized molecules. The versatility of MCRs allows for the rapid generation of libraries of structurally diverse compounds for biological screening. researchgate.net

While specific examples detailing the use of this compound in published domino or multicomponent reactions are not prevalent, its structural motifs are commonly found in reagents used for these powerful synthetic transformations. Its potential as a synthon in these advanced synthetic routes remains high, offering a pathway to novel chemical matter for preclinical drug discovery research.

Table 2: Potential Applications in Advanced Synthesis

| Reaction Type | Description | Potential Role of this compound |

|---|---|---|

| Domino Reaction | A sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. | The bromomethyl group acts as an electrophilic trigger for a cascade, leading to complex heterocyclic structures. |

| Multicomponent Reaction (MCR) | Three or more reactants combine in a one-pot reaction to form a single product. researchgate.net | Can serve as the acid component (e.g., in Ugi/Passerini reactions) or as an alkylating agent for an in situ-formed intermediate. |

Future Research Directions and Unexplored Avenues

Exploration of Asymmetric Synthesis Methodologies for Chiral Derivatives

The development of single-enantiomer drugs is a cornerstone of modern pharmaceutical science, as different enantiomers can have vastly different biological activities. nih.gov The synthesis of chiral derivatives from achiral starting materials, known as asymmetric synthesis, is a critical field of study. nih.govfishersci.ca 2-(Bromomethyl)-5-fluorophenylacetic acid is an ideal candidate for the exploration of asymmetric synthesis to produce chiral building blocks.

Future research could focus on creating a stereocenter at the carbon atom adjacent to the carboxylic acid. This could be achieved through several established, yet untried for this specific molecule, strategies:

Chiral Auxiliary Approach: This method involves the temporary attachment of a chiral molecule (an auxiliary) to the carboxylic acid group. This auxiliary would then direct subsequent chemical transformations, such as alkylation at the alpha-position, to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product.

Catalytic Asymmetric Synthesis: A more modern and efficient approach involves the use of a chiral catalyst. Research could investigate the use of chiral phase-transfer catalysts or metal complexes with chiral ligands to catalyze the enantioselective alkylation of the enolate derived from the ester of this compound.

Kinetic Resolution: In a racemic mixture of a derivative, a chiral catalyst or reagent could be used to selectively react with one enantiomer faster than the other, allowing for the separation of the unreacted, enantiomerically pure substrate. mdpi.com For instance, enzyme-catalyzed reactions are often highly enantioselective and could be explored for the resolution of racemic esters of the title compound. sigmaaldrich.com

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Description | Potential Reagents/Catalysts | Reference Concept |

|---|---|---|---|

| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide stereoselective reactions. | Evans auxiliaries, Oppolzer's camphorsultams | fishersci.ca |

| Chiral Catalyst | Use of a small amount of a chiral catalyst to induce enantioselectivity. | Chiral phosphoric acids, chiral metal-ligand complexes | mdpi.com |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | Lipases, Esterases | sigmaaldrich.comhalopolymer.com |

Development of Novel Catalytic Transformations

The two primary reactive sites on this compound—the benzylic bromide and the carboxylic acid—offer a rich platform for developing novel catalytic transformations. The benzylic bromide is an excellent electrophile for cross-coupling and substitution reactions, while the carboxylic acid can be used in couplings or as a directing group.

Future research could explore:

Palladium-Catalyzed Carbonylation: A well-established method for converting benzyl (B1604629) chlorides into phenylacetic acids involves palladium-catalyzed carbonylation under a carbon monoxide atmosphere. tandfonline.com This methodology could be adapted to transform the benzylic bromide of the title compound into a dicarboxylic acid derivative, a potentially valuable and complex building block.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. kfupm.edu.sa The benzylic bromide moiety is an ideal substrate for such reactions. It can be reduced via a single-electron transfer (SET) from a photocatalyst to generate a benzyl radical. rsc.orgcmu.edu This radical could then be coupled with a wide range of nucleophiles or participate in addition reactions, opening up a vast chemical space for new derivatives.

Dual Catalysis Systems: An exciting frontier is the combination of photoredox catalysis with other catalytic cycles, such as nickel catalysis. This dual approach could enable challenging cross-coupling reactions, for instance, coupling the benzyl radical with alkylsilicates or other organometallic reagents. banglajol.info

Table 2: Potential Catalytic Transformations

| Catalytic Method | Reactive Site | Potential Transformation | Example Catalyst System | Reference Concept |

|---|---|---|---|---|

| Palladium-Catalyzed Carbonylation | Benzylic Bromide | Conversion of -CH₂Br to -CH₂COOH | Pd(PPh₃)₂Cl₂ / CO gas | tandfonline.com |

| Photoredox Catalysis | Benzylic Bromide | Generation of a benzyl radical for C-C bond formation | fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ with visible light | rsc.orgcmu.edu |

| Dual Photoredox/Nickel Catalysis | Benzylic Bromide | Cross-coupling with organometallic reagents | Photocatalyst + NiBr₂·diglyme with a ligand | banglajol.info |

Advanced Materials Science Applications (e.g., Polymer Chemistry, Optoelectronics)

The unique combination of functional groups makes this compound a highly promising, yet unexplored, monomer or initiator for advanced materials.

Functional Initiator for Controlled Radical Polymerization: The benzylic bromide group is a classic initiator for Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing polymers with controlled molecular weights and low polydispersity. rsc.orgresearchgate.netnih.gov The title compound could act as a functional initiator, where every resulting polymer chain would possess a 5-fluoro-phenylacetic acid group at one end. This allows for the precise installation of functionality.

High-Performance Fluorinated Polymers: The incorporation of fluorine into polymers is known to enhance properties such as thermal and chemical stability, hydrophobicity, and optical transparency, while lowering the dielectric constant. youtube.comtandfonline.comnih.gov By using the title compound in polymerization, new fluorinated polymers could be developed. For instance, the carboxylic acid could be converted to an ester or amide and then copolymerized with other monomers to integrate the fluorophenyl group into the polymer backbone or as a pendant group.

Applications in Optoelectronics: Conjugated polymers are widely used in optoelectronic devices like organic light-emitting diodes (OLEDs). rsc.org While the title compound is not itself conjugated, it could be used as a macroinitiator to grow polymer side chains from a conjugated polymer backbone, thereby tuning the material's solubility and processing characteristics without disrupting the electronic properties of the backbone. rsc.orgrsc.org

Table 3: Potential Roles in Materials Science

| Structural Feature | Potential Role in Polymer Science | Resulting Material Property | Reference Concept |

|---|---|---|---|

| Benzylic Bromide | Initiator for Atom Transfer Radical Polymerization (ATRP) | Well-defined polymers with controlled architecture | researchgate.netnih.gov |

| 5-Fluoro Substituent | Component of the polymer backbone or side chain | Enhanced thermal stability, low dielectric constant, chemical resistance | youtube.comtandfonline.com |